molecular formula C14H13F3N2O2 B2780205 N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1396889-20-5

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2780205
CAS RN: 1396889-20-5
M. Wt: 298.265
InChI Key: RVRNQNVSRYDUAX-UHFFFAOYSA-N
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Description

Sulfamethoxazole is a bacteriostatic antibiotic that belongs to the class of sulfonamides . It is widely used in the treatment of various diseases such as pneumocystis, coccidiosis, gastroenteritis, diarrhea, and respiratory diseases like pneumonia .


Physical And Chemical Properties Analysis

Sulfamethoxazole has an empirical formula of C10H11N3O3S and a molecular weight of 253.28 . It is suitable for techniques such as HPLC and gas chromatography (GC) . The storage temperature is 2-8°C .

Scientific Research Applications

Antiviral Research

Researchers have developed a new route to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity. The synthesized compounds showed significant antiviral activities against the H5N1 strain, highlighting their potential in treating bird flu influenza (Hebishy et al., 2020).

Anticancer Applications

A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against four cancer cell lines. The compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).

Material Science and Gelation

N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated for their gelation behavior, exploring the role of methyl functionality and multiple non-covalent interactions. Some derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures, indicating their potential as supramolecular gelators (Yadav & Ballabh, 2020).

Cardiac Electrophysiology

The synthesis and evaluation of N-substituted-4-(1H-imidazol-1-yl)benzamides were reported as new selective class III agents for cardiac electrophysiological activity, indicating their potential in developing treatments for reentrant arrhythmias (Morgan et al., 1990).

Anticorrosion Applications

Research into imidazolium ionic liquids as additives in poly(ethylene glycol) for steel/Cu-Sn alloy contacts has demonstrated excellent anticorrosion properties. These findings suggest the potential use of such compounds in improving the durability and longevity of metal alloys in various applications (Cai et al., 2012).

Mechanism of Action

Sulfamethoxazole, a sulfonamide antibiotic, works by blocking the synthesis of dihydrofolic acid by inhibiting the enzyme dihydropteroate synthase . This action inhibits folic acid synthesis in prokaryotes .

properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-9-7-12(21-19-9)5-6-18-13(20)10-3-2-4-11(8-10)14(15,16)17/h2-4,7-8H,5-6H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRNQNVSRYDUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-methylisoxazol-5-yl)ethyl)-3-(trifluoromethyl)benzamide

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